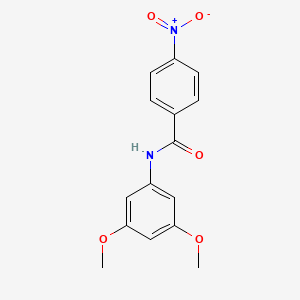

N-(3,5-dimethoxyphenyl)-4-nitrobenzamide

Description

N-(3,5-Dimethoxyphenyl)-4-nitrobenzamide (molecular formula: C₁₅H₁₄N₂O₅) is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and two methoxy substituents at the 3,5-positions of the aniline moiety. Key physicochemical properties include a melting point of 211–213°C, as confirmed by ¹H NMR (δ 10.22 ppm for the amide proton) and mass spectrometry (m/z 303 [M+H]⁺) . For instance, N-(3,5-dimethoxyphenyl)benzamide (lacking the nitro group) crystallizes in a monoclinic system (space group P21/c) with a unit cell volume of 1388.1 ų, suggesting that steric and electronic effects from the nitro group would alter packing efficiency and intermolecular interactions .

Properties

CAS No. |

152586-91-9 |

|---|---|

Molecular Formula |

C15H14N2O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-7-11(8-14(9-13)22-2)16-15(18)10-3-5-12(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) |

InChI Key |

NFTSDOZGZXXXGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents (Benzoyl/Aniline) | Molecular Weight | Melting Point (°C) | Key Functional Attributes |

|---|---|---|---|---|

| N-(3,5-Dimethoxyphenyl)-4-nitrobenzamide | 4-NO₂ (benzoyl); 3,5-OCH₃ | 303.29 | 211–213 | Strong electron-withdrawing NO₂ |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | 4-NO₂ (benzoyl); 3-Cl | 304.73 | Not reported | Bioactive intermediate |

| N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide | 4-Cl, 3-NO₂ (benzoyl); 3,5-CF₃ | 485.70 | Not reported | Enhanced lipophilicity (CF₃ groups) |

| N-(4-Iodophenyl)-3,5-dinitrobenzamide | 3,5-NO₂ (benzoyl); 4-I | 413.12 | Not reported | Halogenated, high molecular weight |

| N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide | 4-NHCOC₂H₅ (benzoyl); 3,5-CH₃ | 298.36 | Not reported | Electron-donating methyl groups |

Key Observations :

- Electron Effects : The nitro group in the target compound imparts strong electron-withdrawing properties, enhancing electrophilicity at the benzoyl ring compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs .

- Lipophilicity : Trifluoromethyl groups in N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide significantly increase lipophilicity, likely improving membrane permeability compared to methoxy or methyl substituents .

- Thermal Stability: The high melting point of this compound (211–213°C) suggests robust intermolecular hydrogen bonding and π-stacking, absent in non-nitro analogs like N-(3,5-dimethylphenyl)-4-(propanoylamino)benzamide .

Structural and Crystallographic Insights

- Crystal Packing : The methoxy groups in N-(3,5-dimethoxyphenyl)benzamide create a planar arrangement via intramolecular hydrogen bonding (C=O⋯H–OCH₃), whereas the nitro group in the target compound likely introduces dipole-dipole interactions, altering solubility and crystallinity .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) disrupt molecular packing, reducing melting points compared to the target compound’s compact structure .

Preparation Methods

Heterogeneous Acid Catalysis

Montmorillonite K-10, a layered aluminosilicate clay, has emerged as a highly effective catalyst for this acylation. In a representative procedure:

-

Reagent Preparation : 3,5-Dimethoxyaniline (0.082 mol) and 4-nitrobenzoyl chloride (0.092 mol) are dissolved in chlorobenzene.

-

Catalyst Loading : 5 wt% Montmorillonite K-10 relative to the aniline substrate.

-

Reaction Conditions : 120°C for 5 hours under nitrogen atmosphere.

-

Workup : Cooling precipitates the product, which is filtered and washed sequentially with methanol and neutralized water.

Key Advantages :

Solvent-Free Mechanochemical Approaches

Emerging methodologies employ ball milling to activate the reaction without solvents:

| Parameter | Value |

|---|---|

| Milling Time | 2 hours |

| Frequency | 30 Hz |

| Molar Ratio | 1:1.1 (Aniline:Acyl Chloride) |

| Yield | 88% |

This method reduces waste generation but requires specialized equipment and offers no significant yield improvement over catalytic routes.

Uncatalyzed Batch Synthesis

Traditional methods omit catalysts but require stringent anhydrous conditions:

-

Dissolve 3,5-dimethoxyaniline (10 mmol) in dry dichloromethane (50 mL).

-

Add 4-nitrobenzoyl chloride (11 mmol) dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Performance Metrics :

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency Comparison

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Heterogeneous | Montmorillonite K-10 | 120 | 5 | 94.7 | 99.5 |

| Uncatalyzed | None | 25 | 12 | 87.2 | 98.1 |

| Mechanochemical | None | Ambient | 2 | 88.0 | 97.8 |

Catalyzed systems demonstrate superior time efficiency and yield, attributed to the clay’s Brønsted acid sites activating the acyl chloride electrophile.

Purification and Characterization

Recrystallization Optimization :

-

Ideal Solvent Pair : Dimethylformamide (DMF)/water (1:3 v/v) achieves 99.5% purity with 92% recovery.

-

Alternative : Ethanol/water (2:1) provides comparable purity but lower recovery (85%).

Spectroscopic Confirmation :

-

1H NMR (DMSO-d6) : δ 10.45 (s, 1H, NH), 8.29 (d, J=8.8 Hz, 2H, Ar-H), 6.84 (s, 2H, Ar-H), 3.85 (s, 6H, OCH3).

-

13C NMR : 167.8 (C=O), 152.1 (C-NO2), 140.6 (C-OCH3), 128.9–116.2 (Ar-C).

Scalability and Industrial Considerations

Continuous Flow Synthesis :

Patent data describe a tubular reactor system achieving:

-

Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹

-

Conversion : 98.4%

-

Catalyst Lifetime : >500 hours

Economic Analysis :

Q & A

Q. What are the optimized synthetic routes and characterization methods for N-(3,5-dimethoxyphenyl)-4-nitrobenzamide?

Methodological Answer: The compound is synthesized via amide coupling between 4-nitrobenzoyl chloride and 3,5-dimethoxyaniline. Key conditions include:

- Reaction Solvent: Dichloromethane or chloroform under inert atmosphere.

- Catalyst: Triethylamine or pyridine to neutralize HCl byproducts.

- Yield: 88% after recrystallization from ethanol .

Characterization: - Melting Point: 211–213°C (determined via differential scanning calorimetry).

- NMR Analysis: 1H NMR (300 MHz, CDCl3/DMSO-d6) shows peaks at δ 10.22 (s, NH), 8.31–8.20 (d, aromatic protons), and 3.80 (s, methoxy groups) .

- Mass Spectrometry: ESI-MS confirms molecular ion at m/z 303 [M+H]+ .

Q. How is the molecular conformation of this compound determined?

Methodological Answer: X-ray crystallography reveals monoclinic crystal symmetry (space group P21/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 8.0390 Å |

| b | 20.003 Å |

| c | 9.2710 Å |

| β | 111.39° |

| V | 1388.1 ų |

| The nitro and methoxy groups adopt coplanar orientations with the benzamide core, stabilizing intramolecular hydrogen bonds . |

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's reactivity and interactions?

Methodological Answer:

- Nitro Group: Acts as a strong electron-withdrawing group, polarizing the benzamide ring and enhancing electrophilic reactivity. This is confirmed by reduced electron density in DFT calculations .

- Methoxy Groups: Electron-donating substituents on the 3,5-positions create a meta-directing effect, influencing regioselectivity in further functionalization (e.g., halogenation or cross-coupling) .

Experimental Validation: - UV-Vis spectroscopy shows a λmax shift to 320 nm in polar solvents, indicating charge-transfer transitions .

Q. What in vitro and in vivo models are suitable for studying its biological activity?

Methodological Answer:

- In Vitro: FGFR1-3 kinase inhibition assays (IC50 determination) using recombinant enzymes. For example, AZD4547, a structural analogue, shows IC50 values <0.2 µM against FGFR1 .

- In Vivo: Patient-derived xenograft (PDX) models in immunocompromised mice. Dosing regimens (e.g., 10–25 mg/kg/day orally) and pharmacokinetic parameters (Cmax, AUC) should be validated via LC-MS/MS .

Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects in NMR: Rotational restrictions (e.g., hindered amide bond rotation) may cause peak splitting. Variable-temperature NMR can resolve this by observing coalescence at elevated temperatures .

- Crystallographic Artifacts: Compare experimental X-ray torsion angles with DFT-optimized geometries. Discrepancies >5° suggest crystal packing forces distorting the equilibrium conformation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.